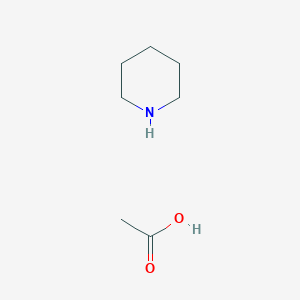
Piperidinium acetate
Descripción general
Descripción
Piperidinium acetate is an organic compound that consists of a piperidine ring bonded to an acetate group. Piperidine is a six-membered heterocyclic amine with the molecular formula C5H11N, while acetate is the conjugate base of acetic acid with the formula CH3COO-. This compound is commonly used in organic synthesis and as a building block for various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Piperidinium acetate can be synthesized through several methods. One common method involves the reaction of piperidine with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions and yields piperidine, acetate as the primary product. The general reaction is as follows:
C5H11N+CH3COCl→C5H10NCOCH3+HCl
In this reaction, piperidine reacts with acetyl chloride to form piperidine, acetate and hydrochloric acid as a byproduct.
Industrial Production Methods
Industrial production of piperidine, acetate often involves the hydrogenation of pyridine in the presence of a catalyst such as molybdenum disulfide. The resulting piperidine is then reacted with acetic anhydride or acetyl chloride to produce piperidine, acetate. This method is efficient and scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Piperidinium acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form piperidone, a key intermediate in the synthesis of various pharmaceuticals.
Reduction: Reduction of piperidine, acetate can yield piperidine and acetic acid.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Piperidone
Reduction: Piperidine and acetic acid
Substitution: Various substituted piperidine derivatives
Aplicaciones Científicas De Investigación
Piperidinium acetate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including analgesics, antipsychotics, and antihypertensive agents.
Industry: this compound is used in the production of agrochemicals, dyes, and rubber additives.
Mecanismo De Acción
The mechanism of action of piperidine, acetate depends on its specific application. In biological systems, piperidine derivatives can interact with various molecular targets, including enzymes and receptors. For example, piperidine-based drugs may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact pathways involved vary depending on the specific compound and its target.
Comparación Con Compuestos Similares
Piperidinium acetate can be compared with other similar compounds such as pyridine, pyrrolidine, and piperazine:
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom. Unlike piperidine, pyridine is aromatic and has different reactivity.
Pyrrolidine: A five-membered heterocyclic amine with the molecular formula C4H9N. It is structurally similar to piperidine but has a smaller ring size.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms at opposite positions. Piperazine has different chemical properties and applications compared to piperidine.
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
acetic acid;piperidine |
InChI |
InChI=1S/C5H11N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h6H,1-5H2;1H3,(H,3,4) |
Clave InChI |
RAIYODFGMLZUDF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1CCNCC1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














